2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one
CAS No.: 906186-03-6
Cat. No.: VC11878693
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906186-03-6 |
|---|---|
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C22H25N3O2/c1-27-18-11-9-17(10-12-18)15-21-23-19-7-3-4-8-20(19)25(21)16-22(26)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-16H2,1H3 |
| Standard InChI Key | YUJNITKUSNRSTM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 |
Introduction
Structural Components
-
Benzodiazole Core: This part of the molecule is known for its stability and ability to participate in various biological interactions. Compounds with benzodiazole structures often exhibit significant pharmacological properties, such as antimicrobial or antiviral activities .
-
Piperidine Moiety: Piperidine is a common component in many pharmaceuticals, contributing to the molecule's ability to interact with biological targets, such as receptors or enzymes .
-
Methoxyphenyl Group: This group can enhance the compound's solubility and influence its interaction with biological systems .
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the benzodiazole core and the attachment of the piperidine and methoxyphenyl groups. Characterization methods like NMR spectroscopy, mass spectrometry, and elemental analysis are crucial for confirming the structure and purity of the compound.
Potential Biological Activities
While specific data on 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one is not available, compounds with similar structures have shown promise in various biological activities:
-
Antimicrobial Activity: Compounds with benzodiazole or piperidine moieties often exhibit antimicrobial properties .
-
Receptor Interactions: The presence of piperidine suggests potential interactions with neurotransmitter receptors or other biological targets .
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume